N1-(2-ethoxyphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable candidate for drug design and development.
Properties
Molecular Formula |
C22H20FN5O3S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20FN5O3S/c1-2-31-18-9-4-3-8-17(18)25-21(30)20(29)24-11-10-16-13-32-22-26-19(27-28(16)22)14-6-5-7-15(23)12-14/h3-9,12-13H,2,10-11H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
HHJJJCLZDXHZDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves the reaction of 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols with substituted phenacyl bromides in the presence of an equimolar quantity of potassium hydroxide . This reaction leads to the formation of 6-(2’-alkoxyphenyl)-3-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. The industrial production of this compound may involve similar synthetic routes, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazole and thiadiazine rings.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it may be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its pharmacological effects . These interactions can disrupt the function of enzymes or other proteins involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar compounds to N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE include other triazolothiadiazines, such as 3-(4-chlorophenyl)-6-(2’-ethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar structural features and pharmacological activities but may differ in their specific interactions with molecular targets and their overall efficacy. The uniqueness of N’-(2-ETHOXYPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
